molecular formula C25H32N2O3 B148617 CYM51010 CAS No. 1069498-96-9

CYM51010

Cat. No.: B148617
CAS No.: 1069498-96-9
M. Wt: 408.5 g/mol
InChI Key: VUXRYYSKTWDPLO-UHFFFAOYSA-N
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Description

CYM51010 is a synthetic compound with the molecular formula C25H32N2O3 and a molecular weight of 408.5 g/mol. This compound is known for its role as an agonist of the μ-opioid receptor (OPRM1) and its involvement in δ-opioid receptors (OPRD1) heterodimerization. It is primarily used in scientific research and is not intended for therapeutic purposes.

Mechanism of Action

    Target of Action

    The primary targets of Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate, also known as ML-335, are the μ-opioid receptor (OPRM1) and δ-opioid receptors (OPRD1) . These receptors play a crucial role in pain perception and reward systems in the body.

    Mode of Action

    ML-335 acts as an agonist, promoting the heterodimerization of OPRM1 and OPRD1 . This interaction triggers a cascade of intracellular events, leading to the modulation of pain perception and reward response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYM51010 involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate in toluene. The reaction mixture is refluxed at 100°C for 4 hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production of this compound typically follows cGMP (current Good Manufacturing Practice) guidelines, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over reaction conditions and purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

CYM51010 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CYM51010 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential analgesic properties and its role in pain management research.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.

    Vanoxerine: A piperazine derivative known for its dopamine reuptake inhibition properties.

    GBR-12,935: Another piperazine derivative with similar dopamine reuptake inhibition effects.

Uniqueness

CYM51010 is unique due to its specific interaction with both μ-opioid and δ-opioid receptors, which distinguishes it from other compounds that primarily target dopamine reuptake. This dual receptor interaction makes it a valuable tool in pain management research and opioid receptor studies.

Properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRYYSKTWDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069498-96-9
Record name 1069498-96-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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